Morpholine, 4-[1-(2-thienyl)cycloheptyl]-
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Overview
Description
Morpholine, 4-[1-(2-thienyl)cycloheptyl]-: is a chemical compound that belongs to the class of morpholines It is characterized by the presence of a morpholine ring substituted with a cycloheptyl group that is further substituted with a thienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Morpholine, 4-[1-(2-thienyl)cycloheptyl]- typically involves the reaction of morpholine with a cycloheptyl halide, followed by the introduction of the thienyl group. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of Morpholine, 4-[1-(2-thienyl)cycloheptyl]- may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Morpholine, 4-[1-(2-thienyl)cycloheptyl]- can undergo oxidation reactions, particularly at the thienyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced at the thienyl group to form thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the cycloheptyl group, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
Chemistry: Morpholine, 4-[1-(2-thienyl)cycloheptyl]- is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore the therapeutic potential of Morpholine, 4-[1-(2-thienyl)cycloheptyl]- in the treatment of various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, the compound is used in the development of new materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Morpholine, 4-[1-(2-thienyl)cycloheptyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor-mediated pathways, the compound can act as an agonist or antagonist, influencing cellular signaling pathways.
Comparison with Similar Compounds
- Morpholine, 4-[1-(2-thienyl)cyclohexyl]-
- Morpholine, 4-[1-(2-thienyl)cyclopentyl]-
- Morpholine, 4-[1-(2-thienyl)cyclobutyl]-
Uniqueness: Morpholine, 4-[1-(2-thienyl)cycloheptyl]- is unique due to its larger cycloheptyl ring, which can influence its chemical reactivity and biological activity. The presence of the thienyl group also imparts distinct electronic properties, making it a valuable compound for various applications.
Properties
CAS No. |
835654-27-8 |
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Molecular Formula |
C15H23NOS |
Molecular Weight |
265.4 g/mol |
IUPAC Name |
4-(1-thiophen-2-ylcycloheptyl)morpholine |
InChI |
InChI=1S/C15H23NOS/c1-2-4-8-15(7-3-1,14-6-5-13-18-14)16-9-11-17-12-10-16/h5-6,13H,1-4,7-12H2 |
InChI Key |
ZZPFFDWKJZYPHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)(C2=CC=CS2)N3CCOCC3 |
Origin of Product |
United States |
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